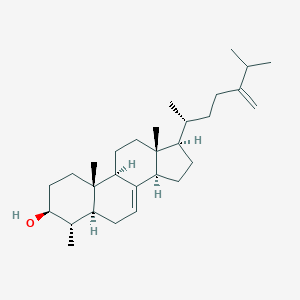

24-Methylenelophenol

描述

属性

IUPAC Name |

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h10,18,20-21,23-27,30H,3,8-9,11-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,26+,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMKYRDCCSNYFM-AAGDOFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@]2([C@H]1CC=C3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318205 | |

| Record name | Gramisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24-Methylenelophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1176-52-9 | |

| Record name | Gramisterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gramisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gramisterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49V26P6XPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24-Methylenelophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymatic Mechanisms of 24 Methylenelophenol

Precursor Transformations Leading to 24-Methylenelophenol Synthesis

The journey from the acyclic triterpenoid 2,3-oxidosqualene to 24-methylenelophenol is a critical segment of phytosterol biosynthesis. This process is initiated by a complex cyclization reaction, followed by a cascade of modifications to the sterol ring structure and side chain.

The first committed step in the biosynthesis of most plant sterols is the cyclization of the linear isoprenoid, 2,3-oxidosqualene, into the pentacyclic triterpenoid, cycloartenol (B190886). plos.orgnih.govpnas.org This reaction is catalyzed by the enzyme cycloartenol synthase (CAS; EC 5.4.99.8). plos.orgnih.govmdpi.com The mechanism involves a series of protonation, carbocation rearrangement, and deprotonation steps. mdpi.com The enzyme folds the 2,3-oxidosqualene substrate into a specific conformation that facilitates a cascade of ring closures, ultimately forming the characteristic cyclopropane ring of cycloartenol. researchgate.net This initial cyclization product serves as the foundational scaffold for the subsequent enzymatic modifications that lead to the diverse array of phytosterols found in plants. researchgate.netresearchgate.net While cycloartenol is the primary product in plants, some organisms, such as mammals and fungi, utilize a similar enzyme, lanosterol (B1674476) synthase, to produce lanosterol from the same precursor. plos.orgnih.gov Interestingly, some plants have been found to possess a dual pathway, capable of synthesizing both cycloartenol and lanosterol, though the cycloartenol pathway is predominant for the production of major phytosterols. nih.govresearchgate.net

| Enzyme | Substrate | Product | Function |

| Cycloartenol Synthase (CAS) | 2,3-Oxidosqualene | Cycloartenol | Catalyzes the cyclization of 2,3-oxidosqualene to form the first cyclic precursor in plant sterol biosynthesis. |

Following the formation of cycloartenol, the next significant modification occurs on the sterol side chain. The enzyme Sterol-C24-Methyltransferase 1 (SMT1; EC 2.1.1.41) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of cycloartenol. This reaction introduces the first of two methyl groups at C-24, a hallmark of many phytosterols, and results in the formation of 24-methylenecycloartenol. SMT1 plays a crucial role in directing the metabolic flux towards the biosynthesis of C24-alkylated sterols like campesterol and sitosterol (B1666911). nih.gov

| Enzyme | Substrate | Product | Function |

| Sterol-C24-Methyltransferase 1 (SMT1) | Cycloartenol | 24-Methylenecycloartenol | Catalyzes the first methylation at the C-24 position of the sterol side chain. |

The transformation of 24-methylenecycloartenol to 24-methylenelophenol involves a series of demethylation, reduction, and isomerization reactions that modify the sterol nucleus.

The pathway continues with the opening of the cyclopropane ring of 24-methylenecycloartenol to form obtusifoliol (4α,14α-dimethyl-ergosta-8,24(28)-dien-3β-ol). nih.gov This intermediate then undergoes demethylation at the C-14 position. This reaction is catalyzed by a cytochrome P450 enzyme, specifically a lanosterol 14α-demethylase, designated as CYP51G1. This enzyme removes the 14α-methyl group, a critical step in the maturation of the sterol core.

| Enzyme | Intermediate | Function |

| CYP51G1 (Lanosterol 14α-demethylase) | Obtusifoliol | Catalyzes the demethylation at the C-14 position of the sterol nucleus. |

Following the C-14 demethylation, the resulting Δ¹⁴ double bond is reduced by the enzyme Sterol C-14 Reductase, also known as HYD2. This enzyme utilizes NADPH as a cofactor to saturate the double bond, leading to the formation of 4α-methylfecosterol. nih.gov This reduction is a key step in achieving the final ring structure of mature sterols.

| Enzyme | Action | Resulting Compound |

| Sterol C-14 Reductase (HYD2) | Reduction of the Δ¹⁴ double bond | 4α-Methylfecosterol |

The final step in this sequence is the isomerization of the Δ⁸ double bond to the Δ⁷ position, converting 4α-methylfecosterol into 24-methylenelophenol. This reaction is catalyzed by the C-8,7 Sterol Isomerase, also known as HYD1. nih.gov This isomerization is crucial for the subsequent reactions in the phytosterol biosynthetic pathway.

| Enzyme | Substrate | Product |

| C-8,7 Sterol Isomerase (HYD1) | 4α-Methylfecosterol | 24-Methylenelophenol |

Demethylation and Isomerization Steps

Metabolic Branch Points Diverging from 24-Methylenelophenol

24-Methylenelophenol stands as a critical metabolic juncture in the intricate network of phytosterol biosynthesis. nih.gov At this point, the pathway bifurcates, directing carbon flux towards two major classes of sterols distinguished by the alkyl substitution at the C-24 position of the sterol side chain. researchgate.netbiorxiv.org One route leads to the formation of C24-methyl sterols, such as campesterol, while the alternative pathway is committed to the synthesis of C24-ethyl sterols, including the widely abundant β-sitosterol and stigmasterol. biorxiv.orgmdpi.com The enzymatic control at this branch point is crucial for establishing the characteristic sterol profile of a plant, which in turn influences membrane integrity, fluidity, and serves as a precursor pool for brassinosteroid hormones. researchgate.netresearchgate.net

Pathway to C24-Methyl Sterols (e.g., Campesterol)

The biosynthetic route from 24-methylenelophenol to C24-methyl sterols involves a series of demethylation, desaturation, and reduction reactions that modify the sterol nucleus and side chain. This pathway is essential for producing campesterol, a key component of plant membranes and the primary precursor for the biosynthesis of brassinosteroids, a class of growth-promoting steroid hormones. biorxiv.orgjuit.ac.in

Oxidation: 24-Methylenelophenol to Episterol by Sterol Methyloxidase 2 (SMO2)

The conversion of 24-methylenelophenol to episterol is a key step in the C4-demethylation process, which removes the second of two methyl groups from the C-4 position of the sterol nucleus. This multi-step process is catalyzed by a complex of enzymes located in the endoplasmic reticulum. The substrate, 24-methylenelophenol, undergoes oxidation by a C4-methyl oxidase to form an intermediate that is subsequently processed to yield episterol. nih.gov This C4-methyl oxidase activity is attributed to enzymes like Sterol Methyloxidase 2 (SMO2), which plays a role in determining the final ratio of campesterol to sitosterol, highlighting its importance at this stage of the pathway. researchgate.net

Subsequent Transformations: Episterol to 24-Methylenecholesterol and Campesterol (DWF7, DWF5, DWF1 activities)

Following its formation, episterol undergoes a series of modifications to the B-ring of the sterol nucleus. The enzyme DWARF7/STE1 (DWF7), a lathosterol oxidase, catalyzes the introduction of a double bond at the C-5 position. biorxiv.orgresearchgate.net Subsequently, the existing double bond at C-7 is reduced by the sterol Δ7-reductase known as DWARF5 (DWF5). biorxiv.orgjuit.ac.in These sequential reactions result in the formation of 24-methylenecholesterol.

The final step in the biosynthesis of campesterol is the reduction of the C24(28) double bond in the side chain of 24-methylenecholesterol. This reaction is catalyzed by DIMINUTO/DWARF1 (DWF1), an oxidoreductase that converts C28-Δ24(28)-olefinic sterols to 24-methylcholesterols. nih.govresearchgate.net The action of DWF1 on 24-methylenecholesterol yields campesterol, completing this branch of the phytosterol pathway. nih.govnih.gov

| Enzyme | Abbreviation | Function | Transformation |

| Sterol Methyloxidase 2 | SMO2 | C4-demethylation (oxidation) | 24-Methylenelophenol → Episterol |

| DWARF7/STE1 | DWF7 | C5-sterol desaturation | Episterol → 5-Dehydroepisterol |

| DWARF5 | DWF5 | Δ7-sterol reduction | 5-Dehydroepisterol → 24-Methylenecholesterol |

| DWARF1/DIMINUTO | DWF1 | Δ24(28)-sterol reduction | 24-Methylenecholesterol → Campesterol nih.govresearchgate.net |

Pathway to C24-Ethyl Sterols (e.g., β-Sitosterol, Stigmasterol)

The second major metabolic fate of 24-methylenelophenol is its entry into the C24-ethyl sterol pathway. This branch is responsible for the production of some of the most common phytosterols, such as β-sitosterol and stigmasterol, which are crucial for plant development and membrane function. biorxiv.orgnih.gov

Second C-24 Methylation: 24-Methylenelophenol to 24-Ethylidenelophenol by Sterol Methyltransferase 2 (SMT2) and SMT3

The committed step and branching point for the synthesis of C24-ethyl sterols is the second methylation of the sterol side chain. mdpi.com The enzyme Sterol Methyltransferase 2 (SMT2), along with its functionally redundant paralog SMT3, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-28 position of 24-methylenelophenol. researchgate.netnih.gov This reaction produces 24-ethylidenelophenol. mdpi.comnih.gov The activity of SMT2 is a key determinant of the balance between 24-methyl and 24-ethyl sterols within the cell. nih.gov A deficiency in both SMT2 and SMT3 leads to a dramatic reduction in C24-ethyl sterols, highlighting the essential role of this enzymatic step. nih.gov

Downstream Biosynthesis to Isofucosterol, Avenasterol, β-Sitosterol, and Stigmasterol (DWF7, DWF5, DWF1, SSR1 activities)

Once 24-ethylidenelophenol is formed, it undergoes a C4-demethylation process, analogous to the campesterol pathway, to produce Δ7-avenasterol. nih.gov The subsequent modifications to the sterol nucleus are carried out by the same set of enzymes involved in the C24-methyl sterol pathway. DWF7/STE1 introduces a C-5 double bond, and DWF5 reduces the C-7 double bond, converting Δ7-avenasterol into isofucosterol (also known as Δ5-avenasterol). biorxiv.orgresearchgate.net

The final saturation of the side chain is catalyzed by DWARF1 (DWF1), which reduces the C24(28) double bond of isofucosterol to generate β-sitosterol. biorxiv.orgresearchgate.net β-Sitosterol, a major end-product, can be further modified. The C-22 sterol desaturase, a cytochrome P450 enzyme from the CYP710A family, introduces a double bond at the C-22 position of β-sitosterol to produce stigmasterol. biorxiv.orgresearchgate.netnih.gov

| Enzyme | Abbreviation | Function | Transformation |

| Sterol Methyltransferase 2/3 | SMT2/SMT3 | C-24 methylation | 24-Methylenelophenol → 24-Ethylidenelophenol mdpi.comnih.gov |

| DWARF7/STE1 | DWF7 | C5-sterol desaturation | Δ7-Avenasterol → 5-Dehydroavenasterol |

| DWARF5 | DWF5 | Δ7-sterol reduction | 5-Dehydroavenasterol → Isofucosterol biorxiv.org |

| DWARF1/DIMINUTO | DWF1 | Δ24(28)-sterol reduction | Isofucosterol → β-Sitosterol biorxiv.orgresearchgate.net |

| C-22 Sterol Desaturase | CYP710A | C-22 desaturation | β-Sitosterol → Stigmasterol researchgate.netnih.gov |

Intersections with Brassinosteroid Biosynthesis Pathways

The metabolic fate of 24-methylenelophenol is a determining factor in the type of brassinosteroids a plant can produce. The C28 and C29 classes of brassinosteroids are distinguished by the alkyl substitution at the C-24 position of the sterol side chain. nih.govdoaj.orgresearchgate.net These pathways commence with the conversion of 24-methylenelophenol into either campesterol (for C28-brassinosteroids) or β-sitosterol (for C29-brassinosteroids). frontiersin.orgfrontiersin.org

C28-Brassinosteroid Synthesis: Campesterol as a Precursor

The synthesis of C28-brassinosteroids is initiated by the conversion of 24-methylenelophenol to campesterol. frontiersin.orgfrontiersin.org This branch of the pathway is crucial for the production of some of the most biologically active brassinosteroids, such as castasterone and brassinolide. nih.gov

The conversion of 24-methylenelophenol to campesterol involves a series of enzymatic reactions. Initially, 24-methylenelophenol can be converted to episterol by the enzyme C-4 sterol methyl oxidase 2 (SMO2). frontiersin.orgfrontiersin.org Episterol is then transformed into 5-dehydroepisterol by a sterol C-5(6) desaturase, an enzyme encoded by the DWF7 gene. frontiersin.orgfrontiersin.org Subsequently, 7-dehydrocholesterol reductase, encoded by the DWF5 gene, catalyzes the conversion of 5-dehydroepisterol to 24-methylenecholesterol. frontiersin.orgfrontiersin.org The final step in campesterol formation is the reduction of 24-methylenecholesterol, a reaction catalyzed by the C-24(25)-sterol reductase, also known as sterol side-chain reductase 1, which is encoded by the DWF1 gene. frontiersin.org

Once campesterol is synthesized, it serves as the direct precursor for the C28-brassinosteroid biosynthetic pathway. frontiersin.orgresearchgate.net This pathway can proceed through either a late C-22 oxidation pathway or an early C-22 oxidation pathway to produce a variety of C28-brassinosteroids. frontiersin.org

| Substrate | Enzyme/Gene | Product |

|---|---|---|

| 24-Methylenelophenol | C-4 sterol methyl oxidase 2 (SMO2) | Episterol |

| Episterol | Sterol C-5(6) desaturase (DWF7/STE1) | 5-Dehydroepisterol |

| 5-Dehydroepisterol | 7-dehydrocholesterol reductase (DWF5) | 24-Methylenecholesterol |

| 24-Methylenecholesterol | C-24(25)-sterol reductase (DWF1) | Campesterol |

C29-Brassinosteroid Synthesis: β-Sitosterol as a Precursor

The pathway leading to C29-brassinosteroids also originates from 24-methylenelophenol. frontiersin.orgfrontiersin.org This branch is responsible for the synthesis of β-sitosterol, the precursor for C29-brassinosteroids. nih.govfrontiersin.org

The initial step in this pathway is the conversion of 24-methylenelophenol to 24-ethylidenelophenol, a reaction catalyzed by the enzyme sterol methyltransferase 2 (SMT2). frontiersin.orgfrontiersin.org Following this, 24-ethylidenelophenol is converted to avenasterol by the action of C-4 sterol methyl oxidase 2. frontiersin.orgfrontiersin.org A series of subsequent reactions, catalyzed by enzymes encoded by the DWF7, DWF5, and SSR1 (DWF1) genes, leads to the formation of isofucosterol and ultimately β-sitosterol. frontiersin.orgfrontiersin.org

β-Sitosterol then serves as the substrate for the biosynthesis of C29-brassinosteroids, such as 28-homobrassinolide. nih.gov The C29-brassinosteroid synthesis pathway, while less characterized than the C28 pathway, is understood to involve a series of hydroxylation and oxidation reactions similar to those observed in the synthesis of C28-brassinosteroids. frontiersin.org

| Substrate | Enzyme/Gene | Product |

|---|---|---|

| 24-Methylenelophenol | Sterol methyltransferase 2 (SMT2) | 24-Ethylidenelophenol |

| 24-Ethylidenelophenol | C-4 sterol methyl oxidase 2 | Avenasterol |

| Avenasterol | DWF7, DWF5, SSR1 (DWF1) | Isofucosterol / β-Sitosterol |

Biological Roles and Physiological Significance in Organisms

Fundamental Contribution to Cellular Membrane Structure and Function

24-Methylenelophenol is a key intermediate in the biosynthesis of phytosterols, which are essential structural components of plant cell membranes. researchgate.net Like all cellular membranes, the plasma membrane's fundamental structure is the phospholipid bilayer, which creates a stable barrier. nih.gov Sterols, such as the downstream products of 24-methylenelophenol (campesterol and sitosterol), are critical for modulating the fluidity, permeability, and stability of these membranes. researchgate.netnih.gov They interdigitate between the phospholipid molecules, influencing the packing of the fatty acid chains and thereby regulating the physical properties of the bilayer. mdpi.com

While not typically an end-product that accumulates in large quantities, 24-methylenelophenol's role is indispensable as a precursor. The metabolic pathways originating from it lead to the production of the major structural sterols in plants. researchgate.net The proper ratio of these sterols, particularly campesterol and sitosterol (B1666911), is crucial for maintaining membrane integrity and the function of membrane-embedded proteins. nih.gov Therefore, the synthesis of 24-methylenelophenol is a foundational step in building functional and stable cellular membranes, which are vital for separating cellular compartments and mediating interactions with the extracellular environment. nih.govresearchgate.net

Metabolic Interdependencies and Biological Significance in Fungi

In fungi, the primary sterol is ergosterol (B1671047), which serves a function analogous to cholesterol in animals and phytosterols in plants, namely maintaining membrane integrity and fluidity. nih.govfrontiersin.org The biosynthesis of ergosterol also involves a critical C-24 methylation step, making the enzymes responsible for this reaction essential for fungal viability. nih.gov

The fungal enzyme sterol C-24 methyltransferase, encoded by the ERG6 gene, catalyzes the addition of a methyl group to the sterol side chain. nih.gov This step is a key part of the pathway that distinguishes fungal ergosterol from mammalian cholesterol. nih.gov While the specific sterol intermediates may differ from the plant pathway, the fundamental biochemical transformation involving the alkylation at the C-24 position is conserved. This makes the enzymes of this pathway, including Erg6, a major target for antifungal drugs. frontiersin.org Disruption of the ERG6 gene leads to the accumulation of alternative sterols and significantly alters the composition and function of the fungal cell membrane, often resulting in increased susceptibility to antifungal agents and reduced viability. frontiersin.orgnih.gov

Functional Implications of Sterol Homeostasis in Organisms

The enzyme STEROL METHYLTRANSFERASE 2 (SMT2) plays a central role in this regulatory network. SMT2, along with its close homolog SMT3, catalyzes the conversion of 24-methylenelophenol to 24-ethylidenelophenol. This reaction is a committed step in the biosynthesis of C29 sterols, such as β-sitosterol and stigmasterol. Simultaneously, 24-methylenelophenol can be shunted towards the C28 sterol pathway, leading to the synthesis of campesterol mdpi.com. Campesterol not only serves as a crucial structural component of membranes but is also the precursor for the biosynthesis of brassinosteroids, a class of steroid hormones that regulate a wide array of developmental processes mdpi.comnih.gov.

Disruptions in the enzymatic processing of 24-Methylenelophenol lead to significant perturbations in sterol homeostasis, with cascading effects on plant physiology. Studies on Arabidopsis thaliana mutants deficient in SMT2, such as the cotyledon vascular patterning1 (cvp1) mutant, have provided valuable insights into the functional importance of maintaining the appropriate balance of sterols derived from 24-Methylenelophenol nih.govresearchgate.net. In these mutants, the reduced conversion of 24-Methylenelophenol results in its accumulation and a corresponding decrease in the levels of C29 sterols nih.gov.

While a deficiency in SMT2 alone in the cvp1 mutant leads to moderate developmental defects, including aberrant cotyledon vein patterning and serrated floral organs, the plants remain viable nih.govresearchgate.net. This suggests a degree of functional redundancy, likely with SMT3. However, a more severe disruption of sterol homeostasis in cvp1 smt3 double mutants, which are completely deficient in the conversion of 24-methylenelophenol to 24-ethylidenelophenol, results in dramatic and pleiotropic developmental abnormalities. These include defective root growth, a loss of apical dominance leading to a bushy phenotype, sterility, and homeotic transformations in the flower nih.govnih.gov.

Notably, these severe phenotypes in the double mutants are associated with major alterations in the sterol profile but without significant changes to the levels of brassinosteroids nih.govnih.gov. This indicates that the observed developmental defects are not primarily due to a deficiency in brassinosteroid signaling but rather a direct consequence of the imbalanced sterol composition within the cell membranes. The altered sterol profiles in cvp1 mutants have also been shown to affect auxin response, highlighting the intricate cross-talk between sterol homeostasis and other hormonal signaling pathways nih.govnih.gov.

The essential nature of C-24 ethyl sterol biosynthesis for plant growth is further underscored by the fact that the severe growth inhibition of the smt2 smt3 double mutant can be rescued by the expression of a functional SMT2-GFP fusion protein mdpi.com. The cellular phenotype of the smt2 smt3 mutant resembles that of cytokinesis-defective mutants, with characteristics such as arrested cell plate development, abnormal cell shapes, and multinucleated cells mdpi.com. This suggests that the correct balance of sterols downstream of 24-Methylenelophenol is critical for the integrity of cell division processes.

The following interactive data table summarizes key research findings on the impact of altered 24-Methylenelophenol metabolism on plant phenotypes, providing a clear overview of the functional implications of sterol homeostasis.

| Gene/Mutant | Key Enzyme/Process Affected | Change in 24-Methylenelophenol Level | Key Phenotypic Consequences | Brassinosteroid Levels | Reference |

| cvp1 (smt2) | STEROL METHYLTRANSFERASE 2 | Increased | Aberrant cotyledon vein patterning, serrated floral organs, reduced stature | Not significantly altered | nih.govresearchgate.net |

| smt3 | STEROL METHYLTRANSFERASE 3 | Unaffected | Appears wild-type | Not significantly altered | nih.gov |

| cvp1 smt3 | Complete deficiency in C-24 ethylidene SMT activity | Significantly Increased | Defective root growth, loss of apical dominance, sterility, homeotic floral transformations, cytokinesis defects | Not significantly altered | nih.govnih.govmdpi.com |

Occurrence and Distribution of 24 Methylenelophenol in Biological Systems

Presence in Fungal Species (e.g., Saccharomyces cerevisiae)

The primary sterol in fungi, including the yeast Saccharomyces cerevisiae, is ergosterol (B1671047). mdpi.com The native biosynthetic pathway in this yeast is geared towards producing ergosterol and its intermediates, such as lanosterol (B1674476), zymosterol, fecosterol, and episterol. mdpi.com

Current scientific literature does not report 24-methylenelophenol as a significant natural, endogenous sterol in wild-type Saccharomyces cerevisiae. However, the yeast's genetic tractability has made it a powerful tool for metabolic engineering. Researchers have successfully modified the native ergosterol pathway of S. cerevisiae to produce various phytosterols, including the related compound 24-methylene-cholesterol. researchgate.netnih.govnih.gov These engineering efforts typically involve disrupting native genes (like ERG4 and ERG5) and introducing heterologous enzymes to redirect metabolic flux, demonstrating the yeast's capacity as a production host rather than a natural source of 24-methylenelophenol. researchgate.netnih.gov

Identification in Marine Organisms (e.g., Brown Seaweeds)

Marine organisms, particularly algae, possess diverse sterol profiles. In brown seaweeds (class Phaeophyceae), the sterol composition is typically dominated by C29 sterols, with fucosterol being the most characteristic and abundant component. nih.govresearchgate.net

Comprehensive analyses of the sterol content in various brown algae species have also identified other significant sterols, including cholesterol and 24-methylenecholesterol. researchgate.net For instance, a study of several Black Sea brown algae found cholesterol and 24-methylenecholesterol to be the main sterols, with fucosterol present in lower concentrations. researchgate.net While the related compound 24-methylene-cholesterol has been reported in brown seaweeds, a review of the available scientific literature did not yield direct evidence for the identification of 24-methylenelophenol in this class of marine algae. nih.govnih.gov

Co-occurrence with Other Sterols in Natural Sources (e.g., Cactaceae)

24-Methylenelophenol has been successfully isolated from certain terrestrial plants, where it exists as part of a complex mixture of sterols. A notable example is its presence in the Cactaceae family, specifically the senita cactus (Lophocereus schottii).

Early phytochemical investigations of Lophocereus schottii led to the isolation of 24-methylenelophenol from its aerial parts. It was found to co-occur with a range of other phytosterols, demonstrating the diversity of sterol metabolism within this species.

**Table 2: Sterols Identified alongside 24-Methylenelophenol in *Lophocereus schottii***

| Compound Name | Class |

|---|---|

| Lophenol | 4α-methylsterol |

| Schottenol | Δ7-sterol |

| Lathosterol | Δ7-sterol |

| 5α-Campest-7-en-3β-ol | Δ7-sterol |

| Spinasterol | Δ7,22-sterol |

Evolutionary Perspectives on 24 Methylenelophenol Metabolism

Comparative Analysis of Sterol Biosynthesis Pathways Across Eukaryotic Kingdoms

Sterol biosynthesis pathways show significant divergence across the major eukaryotic kingdoms, reflecting their ancient separation and subsequent adaptation to different ecological niches. A primary branching point in these pathways occurs after the cyclization of 2,3-oxidosqualene. nih.gov In fungi and animals, this precursor is cyclized into lanosterol (B1674476), which then undergoes a series of demethylations and other modifications to produce ergosterol (B1671047) (in fungi) or cholesterol (in animals). nih.govnih.gov

In contrast, the pathway in plants and some protists proceeds through the cyclization of 2,3-oxidosqualene into cycloartenol (B190886). nih.govnih.gov This fundamental difference gives rise to a distinct series of intermediates, known as 9β,19-cyclopropylsterols. nih.gov It is within this plant-specific pathway that 24-methylenelophenol emerges as a critical intermediate. Following the formation of cycloartenol, a series of enzymatic steps, including demethylations, lead to the synthesis of 24-methylenelophenol. This compound stands at a crucial metabolic crossroads, serving as a substrate for enzymes that will ultimately determine the final profile of phytosterols in the plant. nih.gov While animals lack the enzymes to alkylate the sterol side chain, plants and fungi possess sterol C24-methyltransferases (SMTs) that add methyl groups, leading to the C28 and C29 sterols characteristic of these kingdoms. nih.govwikipedia.org

Table 1: Key Differences in Sterol Biosynthesis Across Eukaryotic Kingdoms

| Feature | Plants (Viridiplantae) | Fungi | Animals (Metazoa) |

| Initial Cyclization Product | Cycloartenol | Lanosterol | Lanosterol |

| Key Intermediate | 24-Methylenelophenol | Zymosterol | Lathosterol |

| Major End Products | Sitosterol (B1666911), Stigmasterol, Campesterol | Ergosterol | Cholesterol |

| C24-Alkylation | Present (via SMT1 and SMT2) | Present (via ERG6/SMT) | Absent |

Phylogenetic Relationships and Divergence of Key Enzymes (e.g., SMT gene families)

The diversity of sterols in nature is largely generated by the action of Sterol C24-Methyltransferases (SMTs), a group of sequence-related enzymes responsible for adding one or two methyl groups to the sterol side chain. researchgate.net The evolution of the SMT gene family is central to understanding the role of 24-methylenelophenol. In plants like Arabidopsis thaliana and soybean (Glycine max), the SMT family has diverged into distinct subfamilies with specialized functions. researchgate.netnih.govoup.com

The SMT1 enzyme typically acts on cycloartenol, catalyzing the first methylation step in the pathway leading to 24-methyl sterols. oup.comnih.gov Subsequently, after several other modifications, 24-methylenelophenol is produced. This molecule then serves as the preferred substrate for the SMT2 enzyme. researchgate.netnih.gov The SMT2-catalyzed reaction is a pivotal step that distinguishes the synthesis of C29 sterols (like sitosterol) from C28 sterols (like campesterol). nih.govoup.com In some plants, a third, highly homologous gene, SMT3, exists and appears to be functionally redundant with SMT2. nih.gov

Phylogenetic analyses suggest that the genes encoding SMT1 and SMT2 have undergone divergent evolution, allowing for this substrate specificity and the fine-tuning of sterol composition. researchgate.net Interestingly, the genomic organization of plant SMT2 genes, which often lack introns, aligns more closely with the SMT genes found in fungi and protozoa than with plant SMT1 genes, hinting at a complex evolutionary history. researchgate.net The substrate preferences of SMT enzymes vary significantly across different organisms, reflecting their adaptation to produce specific sterols required for their unique biological functions. pasteur.fr

Table 2: Properties of Key Sterol Methyltransferase (SMT) Enzymes in Plants

| Enzyme | Typical Substrate | Primary Function | Evolutionary Note |

| SMT1 | Cycloartenol | Catalyzes the first C24-methylation step, channeling intermediates towards 24-alkyl sterol synthesis. oup.comnih.gov | Represents an early diverging branch of the plant SMT family. |

| SMT2 | 24-Methylenelophenol | Catalyzes the second C24-methylation, leading to the production of C29 ethyl sterols (e.g., sitosterol). nih.govresearchgate.netnih.gov | Shows evidence of divergent evolution from SMT1; genomic structure shares similarities with fungal SMTs. researchgate.net |

| SMT3 | 24-Methylenelophenol | Functionally redundant with SMT2 in some plant species like Arabidopsis. nih.gov | Highly homologous to SMT2, likely arising from a more recent gene duplication event. nih.gov |

Evolutionary Significance of 24-Methylenelophenol Branching in Plant Adaptation

The metabolic branch point created by 24-methylenelophenol is of profound evolutionary significance for plants. By serving as the substrate for SMT2, it enables the production of 24-ethyl sterols, primarily sitosterol and stigmasterol, which are the most abundant phytosterols in the membranes of higher plants. nih.govoup.com The ratio of C24-methyl sterols (like campesterol) to C24-ethyl sterols (like sitosterol) is crucial for proper plant growth and development. nih.gov

This ability to produce a diverse array of C28 and C29 sterols allows plants to modulate the biophysical properties of their cell membranes, such as fluidity and permeability. This modulation is critical for adaptation to changing environmental conditions, including temperature stress and pathogen attack. elifesciences.org The specific composition of phytosterols can influence the function of membrane-bound proteins and the formation of lipid rafts, which are important for cellular signaling. Furthermore, certain phytosterols, derived from pathways involving 24-methylenelophenol, serve as precursors for brassinosteroids, a class of steroid hormones that regulate numerous aspects of plant growth and development. nih.gov The evolution of this metabolic branching, therefore, provided terrestrial plants with a sophisticated mechanism to adapt to the complex challenges of life on land. elifesciences.org

Role of Horizontal Gene Transfer in Pathway Variations

Horizontal gene transfer (HGT), the movement of genetic material between different species, is a significant force in the evolution of metabolic pathways, though it is considered less frequent in eukaryotes than in prokaryotes. wikipedia.org Evidence suggests that HGT has played a role in creating variations in sterol biosynthesis pathways.

A notable hypothesis is that the few prokaryotic lineages, such as the myxobacterium Plesiocystis pacifica, that are capable of synthesizing sterols likely acquired the necessary genes via HGT from eukaryotes. nih.govresearchgate.net This represents a rare but significant instance of a complex eukaryotic pathway being transferred to bacteria.

常见问题

Q. What is the role of 24-Methylenelophenol in plant sterol biosynthesis?

24-Methylenelophenol is a critical intermediate in the phytosterol biosynthesis pathway, acting as a branching point between campesterol (a brassinosteroid precursor) and β-sitosterol/stigmasterol (major membrane sterols). Its conversion is regulated by sterol methyltransferases (SMT2/CVP1 and SMT3), which determine the flux toward either pathway . For example, in Arabidopsis, SMT2 catalyzes the methylation of 24-methylenelophenol to direct it toward sitosterol, while its absence diverts the substrate to campesterol synthesis . This bifurcation impacts plant vascular development and hormone balance .

Methodological Insight : To study this, researchers use mutants (e.g., cvp1 or smt3) and quantify sterol profiles via GC-MS. Enzymatic assays with recombinant SMT2/SMT3 can validate substrate specificity .

Q. What enzymatic steps precede 24-Methylenelophenol in the sterol pathway?

The biosynthesis of 24-methylenelophenol involves sequential reactions:

Squalene → Cycloartenol via squalene epoxidase and cycloartenol synthase.

Cycloartenol → 24-Methylenecycloartenol via sterol methyltransferase (SMT1).

24-Methylenecycloartenol → 4α-Methylfecosterol via sterol C-14 reductase (HYD2).

4α-Methylfecosterol → 24-Methylenelophenol via C-8,7 sterol isomerase (HYD1) .

Methodological Insight : Isotopic labeling (e.g., ¹⁴C-mevalonate) and enzyme inhibition studies (e.g., with terbinafine for HYD2) can trace intermediate accumulation .

Q. How does 24-Methylenelophenol accumulation affect plant phenotypes?

In Arabidopsis cvp1 mutants, 24-methylenelophenol accumulates due to impaired SMT2 activity, leading to reduced sitosterol and elevated campesterol. This disrupts vascular patterning (e.g., discontinuous veins in cotyledons) and brassinosteroid signaling, highlighting its role in developmental regulation .

Methodological Insight : Phenotypic analysis (microscopy for vascular defects) combined with sterol quantification (HPLC/GC-MS) in mutants provides causal evidence .

Advanced Research Questions

Q. How can contradictory data on SMT enzyme specificity across species be resolved?

Q. What experimental designs are optimal for studying 24-Methylenelophenol dynamics under abiotic stress?

To assess stress-induced sterol remodeling:

Controlled Stress Treatments : Expose plants to drought, salinity, or cold, then sample tissues at multiple time points.

Isotope Tracing : Use ¹³C-glucose to track de novo sterol synthesis rates .

Mutant Analysis : Compare stress responses in hyd1 or smt2 mutants vs. wild-type .

Methodological Insight : Combine transcriptomics (qRT-PCR for SMT2, HYD1) with lipidomics to link gene expression and metabolite flux .

Q. How can conflicting data on 24-Methylenelophenol’s role in brassinosteroid vs. sterol pathways be analyzed?

Some studies report campesterol overproduction in cvp1 mutants , while others note brassinosteroid hypersensitivity . To address this:

- Quantify both brassinosteroids (e.g., castasterone) and sterols in the same mutant.

- Use double mutants (e.g., cvp1/brassinosteroid-insensitive) to disentangle hormone vs. sterol effects .

Methodological Insight : Pharmacological treatments (e.g., brassinazole to inhibit brassinosteroid synthesis) can isolate sterol-specific phenotypes .

Q. What advanced techniques are used to study 24-Methylenelophenol’s enzyme interactions?

- Cryo-EM/XR : Resolve structures of SMT2 or HYD1 bound to 24-methylenelophenol to identify active sites .

- Kinetic Isotope Effects (KIE) : Measure ²H/¹³C isotope incorporation to elucidate rate-limiting steps .

- FRET-Based Sensors : Monitor real-time substrate-enzyme binding in plant membranes .

Q. How do evolutionary divergences in 24-Methylenelophenol metabolism inform plant adaptation?

Comparative studies in bryophytes (e.g., Physcomitrella) and angiosperms reveal:

- Bryophytes lack SMT2, suggesting 24-methylenelophenol bifurcation evolved with vascular plants .

- Horizontal gene transfer of sterol genes from bacteria/fungi may explain pathway variations .

Methodological Insight : Phylogenomic analysis of SMT/SMO gene families across plant lineages can trace evolutionary innovations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。